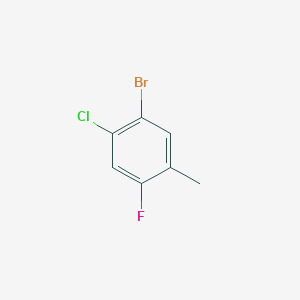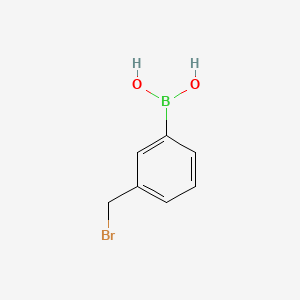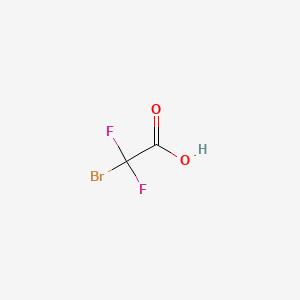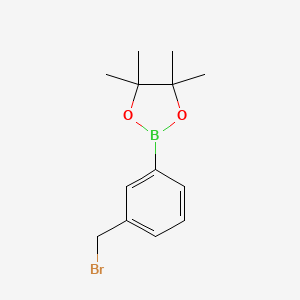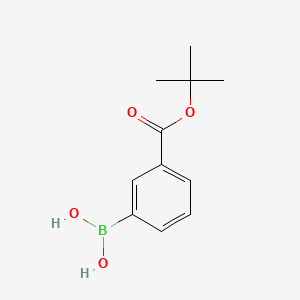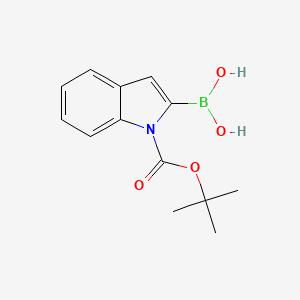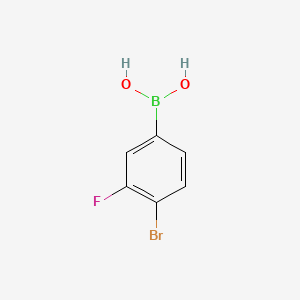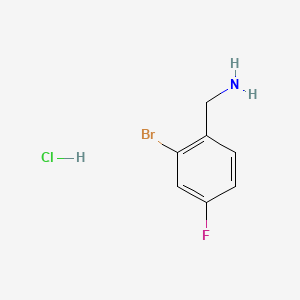
Butyl 2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2-difluoroacetate is an organic chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals and high-energy materials .
Molecular Structure Analysis
The molecular formula of Butyl 2,2-difluoroacetate is C6H10F2O2 . The molecular weight is 152.14 g/mol.Physical And Chemical Properties Analysis
Butyl 2,2-difluoroacetate has a molecular weight of 180.13 g/mol and a boiling point of 144-146 °C. It is soluble in most organic solvents, including methanol, ethanol, acetone, and diethyl ether.Scientific Research Applications
Medicine: Enhancing Pharmacokinetics
Butyl 2,2-difluoroacetate plays a significant role in medicinal chemistry. The introduction of fluorine atoms into pharmaceutical compounds can profoundly influence their metabolic stability, pharmacokinetics, and tissue permeability . This compound, due to its difluoromethyl group, is utilized in the synthesis of drugs that require enhanced stability against metabolic degradation, thereby prolonging their therapeutic effects.
Agrochemicals: Development of Pesticides
In the agrochemical industry, Butyl 2,2-difluoroacetate is used to synthesize compounds with improved properties . The difluoromethyl group can increase the lipophilicity of pesticides, which enhances their ability to penetrate the waxy surfaces of plants, leading to more effective pest control solutions.
Refrigerants: Eco-friendly Alternatives
The compound’s derivatives are explored as potential low-global-warming-potential (GWP) refrigerants. By incorporating fluorinated groups, researchers aim to develop refrigerants that are less harmful to the environment while maintaining or improving upon the thermodynamic properties of current options .
Electronics: Semiconductor Manufacturing
In the electronics industry, fluorinated compounds derived from Butyl 2,2-difluoroacetate are used in the production of semiconductors. The fluorine atoms can modify the electronic properties of semiconductor materials, potentially leading to components with better performance or new functionalities .
Photovoltaic Cells: Solar Energy Harvesting
Butyl 2,2-difluoroacetate is involved in the synthesis of materials for photovoltaic cells. The fluorination of polymers used in solar cells can result in materials with altered bandgaps and improved charge transport properties, which can enhance the efficiency of solar energy conversion .
Coatings: Advanced Material Properties
The compound is also used in the development of coatings for textiles and buildings. Fluorinated coatings, often derived from compounds like Butyl 2,2-difluoroacetate, offer exceptional durability, resistance to fouling, and can impart hydrophobic properties to the coated surfaces .
Future Directions
properties
IUPAC Name |
butyl 2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWFXWJTVAKMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378462 |
Source


|
| Record name | butyl 2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2,2-difluoroacetate | |
CAS RN |
368-35-4 |
Source


|
| Record name | Butyl 2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | butyl 2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


